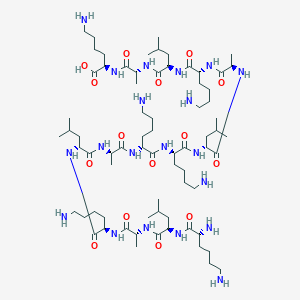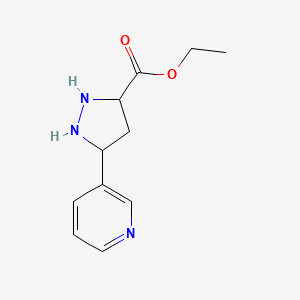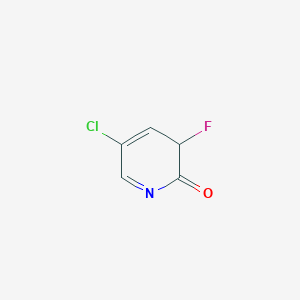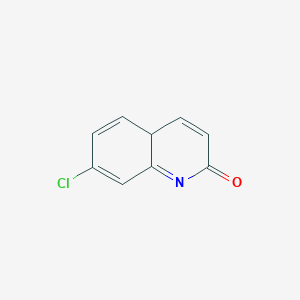
7-chloro-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. This reaction typically requires the presence of a base and is carried out under reflux conditions . Another method involves the cyclization of suitable precursors under acidic or basic conditions to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
7-chloro-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimalarial, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 7-chloro-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium parasites. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminoquinoline: Known for its antimalarial properties.
7-chloroquinoline: Shares structural similarities and biological activities.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties
Uniqueness
7-chloro-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H6ClNO |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
7-chloro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H |
InChI-Schlüssel |
GCRCDJUQVXICAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=CC21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


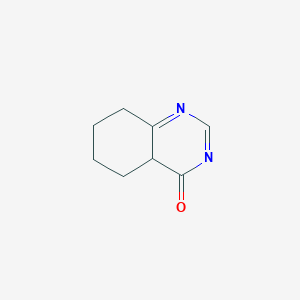
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
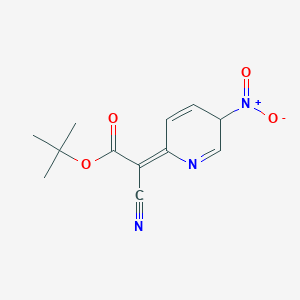
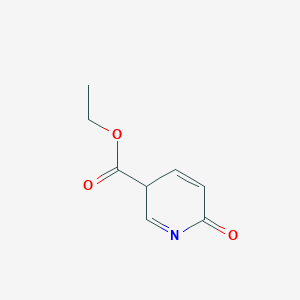
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12361041.png)
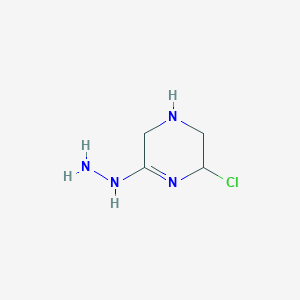

![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)
![(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12361070.png)
